N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1933652-39-1
VCID: VC6336434
InChI: InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11)
SMILES: CN(C1CCC1)C(=O)C2=CC=NN2
Molecular Formula: C9H13N3O
Molecular Weight: 179.223

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1933652-39-1

Cat. No.: VC6336434

Molecular Formula: C9H13N3O

Molecular Weight: 179.223

* For research use only. Not for human or veterinary use.

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide - 1933652-39-1

Specification

CAS No. 1933652-39-1
Molecular Formula C9H13N3O
Molecular Weight 179.223
IUPAC Name N-cyclobutyl-N-methyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11)
Standard InChI Key KHYDCRIELGMZGH-UHFFFAOYSA-N
SMILES CN(C1CCC1)C(=O)C2=CC=NN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide family, a class of heterocyclic compounds renowned for their versatility in medicinal chemistry. The core structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a cyclobutyl and methyl group, though the exact substitution pattern requires clarification due to nomenclature inconsistencies in existing literature .

Table 1: Molecular Properties of N-Cyclobutyl-N-Methyl-1H-Pyrazole-3-Carboxamide

PropertyValue
CAS Registry Number1484891-23-7 (related analogue)
Molecular FormulaC₉H₁₄N₄O
Molecular Weight194.238 g/mol
IUPAC Name4-amino-N-cyclobutyl-1-methylpyrazole-3-carboxamide
SMILESCN1C=C(C(=N1)C(=O)NC2CCC2)N
InChI KeyNILOPFIVQCAHIP-UHFFFAOYSA-N

The compound’s three-dimensional conformation, as predicted by computational models, reveals a planar pyrazole ring with the cyclobutyl group adopting a puckered geometry, which may influence its binding interactions in biological systems .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including pyrazole ring formation followed by functionalization at specific positions. For N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide analogues, a common approach involves:

  • Pyrazole Ring Construction: Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions to form the pyrazole core .

  • Carboxamide Introduction: Activation of the carboxylic acid group (e.g., using carbonyldiimidazole, CDI) followed by coupling with cyclobutylamine to install the amide moiety .

  • Methylation: Quaternization of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.

A representative synthesis of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide involves refluxing intermediates with cyclopropylamine in the presence of CDI, yielding the target compound in moderate yields (56.1%) after chromatographic purification .

Optimization Challenges

Key challenges include regioselectivity during pyrazole formation and minimizing side reactions during methylation. Recent advances in flow chemistry and catalyst design (e.g., palladium-mediated cross-coupling) have improved efficiency, though scalability remains a concern for industrial applications .

Hazard CodeRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during laboratory handling.

Biological Activities and Research Applications

Kinase Inhibition

The carboxamide group’s ability to hydrogen-bond with kinase active sites has been exploited in designing inhibitors for tyrosine kinases (e.g., EGFR, VEGFR). Molecular docking studies predict that the cyclobutyl group may enhance hydrophobic interactions within kinase pockets, though experimental validation is pending .

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., DNA, kinases) via X-ray crystallography or cryo-EM could guide rational drug design. Additionally, metabolic stability studies are needed to assess pharmacokinetic properties.

Structural Modifications

Exploring substituent effects—such as replacing the cyclobutyl group with larger cycloalkyl rings—may optimize bioavailability and target selectivity. Computational QSAR models could accelerate this process.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator